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Compound of Interest

Compound Name: 4-Methoxybutan-1-ol

Cat. No.: B094083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-
Methoxybutan-1-ol, a versatile chemical intermediate. The information presented is curated

for researchers, scientists, and professionals in drug development, offering detailed

experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthesis via Williamson Ether Synthesis from 4-
Halo-1-butanols
The Williamson ether synthesis is a robust and widely employed method for the preparation of

ethers. In the context of 4-Methoxybutan-1-ol synthesis, this pathway involves the reaction of

a 4-halo-1-butanol (typically chloro- or bromo- derivatives) with a methoxide source. This

S(_N)2 reaction provides a straightforward route to the desired product.

Synthesis of 4-Chloro-1-butanol from Tetrahydrofuran
(THF)
A common precursor for the Williamson ether synthesis is 4-chloro-1-butanol, which can be

efficiently synthesized from the ring-opening of tetrahydrofuran (THF) using hydrogen chloride

(HCl).

Experimental Protocol:
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Hydrogen chloride gas is bubbled through boiling tetrahydrofuran. The reaction progress is

monitored by the boiling point of the mixture, which gradually increases. The reaction is

considered complete when the boiling point reaches 103.5-105.5 °C, a process that typically

takes around 5 hours. The resulting 4-chloro-1-butanol is then isolated by vacuum distillation.

[1]

Quantitative Data:

Parameter Value Reference

Yield 54-57% [1]

Boiling Point 84-85 °C at 16 mmHg [1]

Williamson Ether Synthesis of 4-Methoxybutan-1-ol
With 4-chloro-1-butanol in hand, the subsequent Williamson ether synthesis is performed using

a strong base, such as sodium methoxide, to generate the methoxy ether.

Experimental Protocol:

In a reaction vessel, 4-chloro-1-butanol is reacted with a solution of sodium methoxide in a

suitable solvent, such as methanol. The reaction mixture is typically stirred at room temperature

or gently heated to drive the reaction to completion. The progress of the reaction can be

monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography

(GC). Upon completion, the reaction is quenched, and the product is extracted using an

organic solvent. The organic layer is then washed, dried, and concentrated. Final purification is

achieved through vacuum distillation. While a specific protocol for this exact reaction is not

detailed in the provided search results, it follows the general principles of Williamson ether

synthesis.

Logical Relationship Diagram: Synthesis from THF
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Caption: Synthesis of 4-Methoxybutan-1-ol from THF.

Synthesis via Selective Monomethylation of 1,4-
Butanediol
A more direct approach to 4-Methoxybutan-1-ol is the selective monomethylation of 1,4-

butanediol. The primary challenge in this method is to control the reaction to favor the formation

of the monoether over the diether (1,4-dimethoxybutane). This can be achieved through careful

control of stoichiometry or by employing specialized catalytic systems.

Monomethylation using Sodium Hydride and a
Methylating Agent
One potential method involves the use of a strong base like sodium hydride (NaH) to

deprotonate one of the hydroxyl groups of 1,4-butanediol, followed by the addition of a

methylating agent such as methyl iodide.

Conceptual Experimental Workflow:

Foundational & Exploratory
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Alkoxide Formation: 1,4-butanediol is dissolved in an appropriate anhydrous solvent (e.g.,

THF, DMF). A stoichiometric amount (or a slight excess) of sodium hydride is added portion-

wise at a controlled temperature (e.g., 0 °C) to form the monosodium salt.

Methylation: A methylating agent, such as methyl iodide, is added to the solution containing

the alkoxide. The reaction is allowed to proceed, often with warming to room temperature or

gentle heating.

Work-up and Purification: The reaction is quenched, and the product is extracted. The crude

product, which may contain unreacted diol and the diether byproduct, is then purified,

typically by fractional distillation.

Quantitative Data:

Detailed quantitative data for the selective monomethylation of 1,4-butanediol to yield 4-
methoxybutan-1-ol is not readily available in the provided search results, highlighting the need

for empirical optimization of reaction conditions.

Phase-Transfer Catalysis for Selective Monoalkylation
Phase-transfer catalysis (PTC) offers a powerful technique for achieving selective

monoalkylation of diols. This method involves the use of a phase-transfer catalyst to transport

the alkoxide from an aqueous or solid phase to an organic phase where it reacts with the

alkylating agent. This can enhance selectivity by controlling the concentration of the reactive

species in the organic phase.

Logical Relationship Diagram: Selective Monomethylation
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Caption: Selective Monomethylation of 1,4-Butanediol.

Synthesis from γ-Butyrolactone
Another potential synthetic route starts from γ-butyrolactone, a readily available and

inexpensive starting material. This pathway typically involves two main steps: ring-opening to

form a 4-hydroxybutyrate derivative, followed by methylation.

Ring-Opening of γ-Butyrolactone
γ-Butyrolactone can be ring-opened under basic conditions to form the corresponding

carboxylate salt.

Experimental Protocol:

γ-Butyrolactone is treated with a solution of a base, such as sodium hydroxide in methanol. The

reaction mixture is heated to facilitate the hydrolysis of the lactone ring, yielding sodium 4-

hydroxybutyrate. The solvent is then removed under vacuum.

Quantitative Data:
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Parameter Value Reference

Reactant γ-Butyrolactone [2]

Reagent Sodium Hydroxide [2]

Temperature 45-60 °C [2]

Reaction Time 12 hours [2]

Yield of Sodium 4-

hydroxybutyrate
95% [2]

Methylation of 4-Hydroxybutyrate
The resulting 4-hydroxybutyrate can then be methylated. This would likely proceed via

esterification of the carboxylate followed by reduction, or a direct methylation of the hydroxyl

group under appropriate conditions, though specific protocols for the latter were not identified in

the search results. A more plausible route would involve the reduction of the γ-butyrolactone to

1,4-butanediol first, followed by selective monomethylation as described in Section 2.

Experimental Workflow Diagram: Synthesis from γ-Butyrolactone
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Caption: Synthesis of 4-Methoxybutan-1-ol from γ-Butyrolactone.
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Summary of Synthetic Routes and Data
Starting Material Key Intermediates Key Reactions Reported Yield

Tetrahydrofuran (THF) 4-Chloro-1-butanol

Ring-Opening,

Williamson Ether

Synthesis

54-57% (for 4-chloro-

1-butanol)

1,4-Butanediol
Monosodium salt of

1,4-butanediol

Selective

Monomethylation
Data not available

γ-Butyrolactone
Sodium 4-

hydroxybutyrate

Ring-Opening,

Methylation

95% (for sodium 4-

hydroxybutyrate)

Disclaimer: The experimental protocols provided are for informational purposes and should be

adapted and optimized based on laboratory conditions and safety considerations. The

hypothetical pathways require further experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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